molecular formula C5H8I2 B1589726 (R)-2-Iodo-3-(iodomethyl)but-1-ene CAS No. 481048-22-0

(R)-2-Iodo-3-(iodomethyl)but-1-ene

Cat. No. B1589726
M. Wt: 321.93 g/mol
InChI Key: VOZYPLHSNKQLQD-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Iodo-3-(iodomethyl)but-1-ene” is a compound that belongs to the class of organic compounds known as alkenes. Alkenes are hydrocarbons that contain one or more carbon-carbon double bonds . The “®” in its name indicates the configuration of the stereocenter in the molecule .


Synthesis Analysis

The synthesis of such compounds often involves reactions like oxidative dehydrogenation and selective hydrogenation . For instance, 1-butene can be converted to 1,3-butadiene through oxidative dehydrogenation over metal ferrite catalysts . Similarly, selective hydrogenation of 1,3-butadiene can produce 1-butene .


Molecular Structure Analysis

The molecular structure of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” can be analyzed using various techniques such as spectroscopy and computational methods . These methods can provide insights into the conformational properties and torsional potential functions of the molecule .


Chemical Reactions Analysis

Alkenes undergo a variety of reactions, including electrophilic addition reactions . For example, the reaction of a protic acid, HX, with an alkene is a typical electrophilic addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of alkenes can be determined using various methods . For instance, the melting point, boiling point, and other properties can be measured experimentally .

Scientific Research Applications

Structural Overview in Inorganic Chemistry

  • The structural features of inorganic iodoplumbate and iodobismuthate moieties are discussed, focusing on the aggregation and connections of primary building units. This includes an exploration of cation effect, ligand effect, and hetero metal–iodine bonding effect, highlighting the importance of aggregation density and empirical values in relation to solid-state properties. These compounds demonstrate interesting optical, thermal, and ferroelectric properties (Li‐Ming Wu, Wu Xintao, & Ling Chen, 2009).

Homogeneous Catalysis in Chemical Engineering

  • Rhodium complexes in ionic liquid and supercritical fluid–ionic liquid biphasic mixtures are used for the continuous flow homogeneous catalysis of alkenes. This research highlights the hydroformylation of oct-1-ene, demonstrating the efficiency and sustainability of these methods in industrial applications (M. Sellin, P. B. Webb, & D. Cole-Hamilton, 2001).

Organic Chemistry and Reaction Mechanisms

  • The ene reaction of singlet oxygen with simple alkenes is investigated, focusing on isotope effects and theoretical calculations. This research provides insights into reaction mechanisms and the prediction of reaction barriers, contributing to a deeper understanding of organic reaction processes (D. A. Singleton et al., 2003).

Hypervalent Iodine Chemistry

  • The radical reactivity of hypervalent iodine(III) compounds, including their use in constructing various chemical bonds and generating radicals, is extensively reviewed. This offers a comprehensive understanding of their application in synthetic chemistry (Xi Wang & A. Studer, 2017).

Oxidation Reactions in Organic Synthesis

  • Hypervalent iodine compounds, known for their selective oxidizing properties, are used in various oxidation reactions. This includes the catalytic oxidation of alcohols and alpha-oxidation of ketones, highlighting their utility in synthetic organic chemistry (M. Uyanik & K. Ishihara, 2009).

Biocatalysis and Enzymatic Methods

  • The use of enzymes for the resolution of compounds containing iodine atoms and the synthesis of chiral azido diols, sulfanyl diols, and cyano diols is explored. This demonstrates the potential of enzymatic methods in the production of optically active tertiary alcohols and complex organic molecules (Same-Ting Chen & Jim-Min Fang, 1997).

Catalysis and Reaction Engineering

  • Investigations into the catalytic water oxidation by mononuclear Ru(II) complexes are presented. This research contributes to the understanding of catalyst activity and the effect of steric strain around the metal center, which is crucial in the field of catalysis and reaction engineering (Nattawut Kaveevivitchai et al., 2012).

Metabolic Engineering

  • The engineering of Saccharomyces cerevisiae for high-yield production of enantiopure (2R,3R)-butanediol is discussed, highlighting the potential of using metabolic engineering for the efficient production of important chemicals from renewable resources (J. Lian, Ran Chao, & Huimin Zhao, 2014).

Safety And Hazards

The safety data sheet for similar compounds like 2-Methyl-1-butene provides information about the potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions in the study of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” could involve the development of more efficient and selective catalysts for their reactions . Additionally, process intensification using techniques like membrane reactors could also be a promising area of research .

properties

IUPAC Name

(3R)-2,4-diiodo-3-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYPLHSNKQLQD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)C(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462089
Record name (3R)-2,4-diiodo-3-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Iodo-3-(iodomethyl)but-1-ene

CAS RN

481048-22-0
Record name (3R)-2,4-diiodo-3-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Iodo-3-(iodomethyl)but-1-ene
Reactant of Route 2
(R)-2-Iodo-3-(iodomethyl)but-1-ene
Reactant of Route 3
(R)-2-Iodo-3-(iodomethyl)but-1-ene
Reactant of Route 4
(R)-2-Iodo-3-(iodomethyl)but-1-ene
Reactant of Route 5
(R)-2-Iodo-3-(iodomethyl)but-1-ene
Reactant of Route 6
(R)-2-Iodo-3-(iodomethyl)but-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.